molecular formula C15H24O2 B12712523 1,4-Methanoazulen-3(2H)-one, 1,3aalpha,4a,5,6,7,8,8a-octahydro-9-hydroxy-1alpha,5,5,8aalpha-tetramethyl-, (-)- CAS No. 18374-95-3

1,4-Methanoazulen-3(2H)-one, 1,3aalpha,4a,5,6,7,8,8a-octahydro-9-hydroxy-1alpha,5,5,8aalpha-tetramethyl-, (-)-

Katalognummer: B12712523
CAS-Nummer: 18374-95-3
Molekulargewicht: 236.35 g/mol
InChI-Schlüssel: AIIPDSQXWYWMJI-ZFFQGIBWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Methanoazulen-3(2H)-one, 1,3aalpha,4a,5,6,7,8,8a-octahydro-9-hydroxy-1alpha,5,5,8aalpha-tetramethyl-, (-)- is a complex organic compound with a unique structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Methanoazulen-3(2H)-one, 1,3aalpha,4a,5,6,7,8,8a-octahydro-9-hydroxy-1alpha,5,5,8aalpha-tetramethyl-, (-)- typically involves multiple steps, including cyclization, reduction, and functional group modifications. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to scale up the production.

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Methanoazulen-3(2H)-one, 1,3aalpha,4a,5,6,7,8,8a-octahydro-9-hydroxy-1alpha,5,5,8aalpha-tetramethyl-, (-)- can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,4-Methanoazulen-3(2H)-one, 1,3aalpha,4a,5,6,7,8,8a-octahydro-9-hydroxy-1alpha,5,5,8aalpha-tetramethyl-, (-)- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 1,4-Methanoazulen-3(2H)-one include other methanoazulenes and related bicyclic structures. These compounds share similar chemical properties but may differ in their specific functional groups and biological activities.

Uniqueness

The uniqueness of 1,4-Methanoazulen-3(2H)-one lies in its specific structure and functional groups, which confer distinct chemical reactivity and potential applications. Comparing its properties with similar compounds can highlight its advantages and limitations in various applications.

Eigenschaften

CAS-Nummer

18374-95-3

Molekularformel

C15H24O2

Molekulargewicht

236.35 g/mol

IUPAC-Name

(2R,9R)-8-hydroxy-2,6,6,9-tetramethyltricyclo[5.4.0.02,9]undecan-11-one

InChI

InChI=1S/C15H24O2/c1-13(2)6-5-7-14(3)10-9(16)8-15(14,4)12(17)11(10)13/h10-12,17H,5-8H2,1-4H3/t10?,11?,12?,14-,15+/m1/s1

InChI-Schlüssel

AIIPDSQXWYWMJI-ZFFQGIBWSA-N

Isomerische SMILES

C[C@@]12CCCC(C3C1C(=O)C[C@]2(C3O)C)(C)C

Kanonische SMILES

CC1(CCCC2(C3C1C(C2(CC3=O)C)O)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.